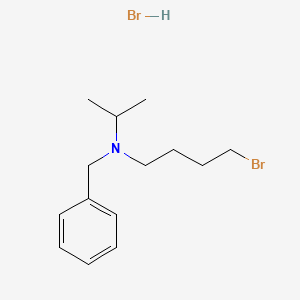

![molecular formula C21H24BrN3O3 B1377826 4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide CAS No. 1427986-92-2](/img/structure/B1377826.png)

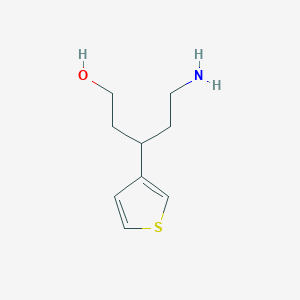

4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of alkyl boronic esters . This process, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications

Pharmacokinetics Modulation

The piperidine moiety within the compound is known for its ability to enhance the pharmacokinetic properties of drugs. This includes improvements in absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceuticals . The compound could be used to modify existing drugs to improve their efficacy and reduce side effects.

Antibacterial Activity

Compounds with a piperazine or piperidine ring, similar to the one present in our compound of interest, have shown promising antibacterial activity. This suggests potential use in the development of new antibacterial agents, especially in the face of rising antibiotic resistance .

Neurodegenerative Disease Treatment

The structural similarity to compounds active against Parkinson’s and Alzheimer’s disease indicates that this compound could be investigated for its efficacy in treating these neurodegenerative conditions. Research could focus on its ability to cross the blood-brain barrier and its interaction with relevant neural pathways .

Antitumor Applications

Piperidine derivatives are often explored for their antitumor properties. The compound could be part of studies aiming to discover new chemotherapeutic agents, possibly targeting specific types of cancer cells with minimal impact on healthy tissues .

Antipsychotic and Antidepressant Drugs

Given the piperidine ring’s prevalence in antipsychotic and antidepressant drugs, there’s potential for this compound to act on central nervous system receptors. It could contribute to the development of new treatments for mental health disorders .

Agrochemical Development

The structural features of this compound suggest possible applications in agrochemicals. It could be used to synthesize new pesticides or herbicides, contributing to more efficient and possibly safer agricultural practices .

Mechanism of Action

Target of Action

The compound “4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide” is a piperidine derivative . Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Mode of Action

For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers . The presence of halogen, carboxyl, nitro, or methyl groups on ring B has been shown to increase the cytotoxicity of the piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Piperidine derivatives have been shown to have a range of effects, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

properties

IUPAC Name |

4-[2-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]amino]-2-oxoethoxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrN3O3/c22-17-5-1-15(2-6-17)13-25-11-9-18(10-12-25)24-20(26)14-28-19-7-3-16(4-8-19)21(23)27/h1-8,18H,9-14H2,(H2,23,27)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJYDLCZCAYBNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)N)CC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)

![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)

methanol](/img/structure/B1377757.png)

methanol](/img/structure/B1377765.png)